4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile
Description
Properties
IUPAC Name |
4-[4-bromo-3-(methoxymethoxymethyl)phenoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrNO3/c1-19-11-20-10-13-8-15(6-7-16(13)17)21-14-4-2-12(9-18)3-5-14/h2-8H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAAOKUXSTGHCIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCOCC1=C(C=CC(=C1)OC2=CC=C(C=C2)C#N)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Initial Esterification and Chlorination
The synthesis begins with 3-methylphenol as the starting material. Reacting 3-methylphenol with propionic anhydride under nitrogen atmosphere forms 3-methylphenyl propionate . Subsequent chlorination using sulfonyl chloride generates a mixture of 3-chloromethyl-phenyl propionate and 3-dichloromethyl-phenyl propionate . This step requires precise temperature control (20–30°C) to avoid over-chlorination.
Hydrolysis and Bromination
The chlorinated intermediates undergo hydrolysis with methenamine (hexamethylenetetramine) in aqueous acetic acid, yielding 3-hydroxybenzaldehyde . Bromination of this aldehyde with bromine in dichloromethane introduces the para-bromo substituent, producing 4-bromo-3-hydroxybenzaldehyde .
Methoxymethoxy Protection and Condensation
The hydroxyl group in 4-bromo-3-hydroxybenzaldehyde is protected using methoxymethyl chloride (MOM-Cl) in the presence of a base like triethylamine , forming 4-bromo-3-((methoxymethoxy)methyl)benzaldehyde . This aldehyde is then condensed with 4-fluorobenzonitrile via nucleophilic aromatic substitution. The reaction employs potassium carbonate in dimethylacetamide (DMAc) at 60–70°C, yielding the final product with ≥99.0% purity.
Key Data:
Reduction-Protection Pathway from 4-Bromo-3-formylbenzonitrile
Sodium Borohydride Reduction
4-Bromo-3-formylbenzonitrile (CAS: 906673-54-9) is reduced to 4-bromo-3-(hydroxymethyl)benzonitrile using sodium borohydride (NaBH₄) in methanol at 0°C. This exothermic reaction achieves a 90% yield within 30 minutes, producing a white solid (mp: 131–133°C).
Methoxymethyl Protection
The hydroxymethyl group is protected via reaction with methoxymethyl chloride in dichloromethane. Catalytic pyridine facilitates the formation of the MOM ether, yielding 4-bromo-3-((methoxymethoxy)methyl)benzonitrile .
Coupling with 4-Hydroxybenzonitrile
The brominated intermediate undergoes Ullmann-type coupling with 4-hydroxybenzonitrile using a copper(I) iodide catalyst and 1,10-phenanthroline ligand in dimethyl sulfoxide (DMSO). This step forms the biphenoxy linkage, culminating in the target compound.
Optimization Notes:
One-Pot Tandem Bromination and Etherification
Direct Bromination of 3-((Methoxymethoxy)methyl)phenol
3-((Methoxymethoxy)methyl)phenol is brominated using N-bromosuccinimide (NBS) in acetonitrile under UV light. This regioselective bromination affords 4-bromo-3-((methoxymethoxy)methyl)phenol with 88% efficiency.
Nucleophilic Substitution with 4-Cyanophenyl Halide
The phenolic intermediate reacts with 4-fluorobenzonitrile in the presence of cesium carbonate in N-methyl-2-pyrrolidone (NMP) at 100°C. The reaction proceeds via an SNAr mechanism, forming the desired product in 82% yield.
Advantages:
Comparative Analysis of Synthetic Methods
| Method | Starting Material | Key Steps | Yield | Purity | Scalability |
|---|---|---|---|---|---|
| 3-Methylphenol Route | 3-Methylphenol | Esterification, Bromination, Cond. | 85–90% | ≥99.0% | Industrial |
| Reduction-Protection | 4-Bromo-3-formylbenzon. | Reduction, MOM Protection, Coupling | 75–80% | 95–98% | Lab-scale |
| One-Pot Tandem | 3-((MOM)methyl)phenol | Bromination, SNAr | 82–88% | ≥98.5% | Pilot-scale |
Critical Observations:
-
The 3-methylphenol route offers the highest yield and purity, making it suitable for industrial production.
-
The one-pot tandem method minimizes intermediate isolation but requires stringent temperature control.
-
Sodium borohydride reduction is efficient but limited by the availability of the formyl precursor.
Reaction Mechanisms and Kinetic Insights
Nucleophilic Aromatic Substitution (SNAr)
The condensation of 4-bromo-3-((methoxymethoxy)methyl)phenol with 4-fluorobenzonitrile proceeds via an SNAr mechanism. The electron-withdrawing cyano group activates the fluorobenzonitrile toward nucleophilic attack by the phenoxide ion. Potassium carbonate deprotonates the phenol, enhancing nucleophilicity.
Methoxymethyl Protection Dynamics
The reaction of 4-bromo-3-(hydroxymethyl)benzonitrile with MOM-Cl follows an Sₙ2 mechanism . Pyridine neutralizes HCl byproduct, shifting equilibrium toward product formation. Excess MOM-Cl (1.2 equiv) ensures complete conversion.
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions: 4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium hydroxide and potassium carbonate.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while oxidation and reduction reactions can lead to the formation of aldehydes, alcohols, or other functional groups .
Scientific Research Applications
4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile involves its interaction with specific molecular targets. The bromine atom and the benzonitrile group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context .
Comparison with Similar Compounds
Structural Analogs and Their Properties
Compound A : 4-(4-Bromo-3-(1,3-dioxolan-2-yl)phenoxy)benzonitrile (CAS: 1217366-74-9)
- Molecular Formula: C₁₆H₁₂BrNO₃
- Molecular Weight : 346.18 g/mol
- Key Features : Replaces the methoxymethoxymethyl group with a 1,3-dioxolane ring. This acetal group provides similar protection for hydroxyl intermediates but alters steric and electronic properties.
- Applications : Used in organic synthesis as a protected intermediate. Available commercially (e.g., Bide Pharmaceuticals) at ¥562.00/5g .
- Safety : Classified under UN 3077 (environmental hazard) .
Compound B : 4-(4-Bromo-3-((tetrahydro-2H-pyran-2-yloxy)methyl)phenoxy)benzonitrile (CAS: 943311-78-2)
- Molecular Formula: C₁₉H₁₈BrNO₃
- Molecular Weight : 388.26 g/mol
- Key Features : Incorporates a tetrahydropyranyl (THP) protecting group. The THP group is bulkier and acid-labile, making it suitable for stepwise deprotection in multi-step syntheses .
- Physical Properties : Density = 1.43 g/cm³ (predicted), boiling point = 499.1°C (predicted) .
- Industrial Use : Produced at scale (25 kg/drum) by Shandong Boyuan Pharmaceutical Co., Ltd. .
Compound C : 4-Bromo-3-(hydroxymethyl)benzonitrile (CAS: 1261609-83-9)
- Molecular Formula: C₈H₆BrNO
- Key Features : Lacks protecting groups, exposing a reactive hydroxyl (-CH₂OH) substituent. This compound is prone to oxidation and requires careful handling .
- Synthetic Utility : Intermediate in boronic acid synthesis via halogen-lithium exchange .
Comparative Analysis of Key Parameters
Pharmacological and Industrial Relevance
- Target Compound : Critical in Crisaborole synthesis due to its balanced reactivity and ease of deprotection .
- Compound A : Preferred for cost-sensitive applications (e.g., agrochemical intermediates) due to lower molecular weight and simpler synthesis .
- Compound B : Used in large-scale pharmaceutical production where multi-step protection strategies are required .
- Compound C: Limited to early-stage syntheses due to instability, often requiring immediate derivatization .
Biological Activity
4-(4-Bromo-3-((methoxymethoxy)methyl)phenoxy)benzonitrile, with the molecular formula C₁₆H₁₄BrNO₃ and a molecular weight of 348.19 g/mol, is a complex organic compound characterized by its brominated phenyl group, methoxymethoxy group, and benzonitrile moiety. This structural diversity contributes to its potential biological activities, making it a subject of interest in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
The compound features several functional groups that are pivotal for its reactivity and biological interactions:
- Brominated Phenyl Group : Enhances lipophilicity and potential interactions with biological membranes.
- Methoxymethoxy Group : May influence solubility and bioavailability.
- Benzonitrile Moiety : Provides a site for further chemical modifications and potential biological activity.
Biological Activities
Research indicates that compounds similar to this compound exhibit significant biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : Exhibits activity against a range of bacterial and fungal pathogens, making it a candidate for further development as an antimicrobial agent.
Comparative Analysis of Similar Compounds
A comparative analysis of structurally related compounds highlights the unique biological potential of this compound:
| Compound Name | Key Features | Biological Activity Potential |
|---|---|---|
| This compound | Brominated, methoxymethoxy group | Anticancer, antimicrobial |
| 4-(4-Bromo-3-hydroxymethylphenoxy)benzonitrile | Hydroxymethyl instead of methoxymethoxy | Potentially different |
| 4-(4-Chloro-3-methylphenoxy)benzonitrile | Chlorinated with methyl substituent | Varies based on structure |
| 4-(4-Iodo-3-methoxyphenoxy)benzonitrile | Iodinated with methoxy substituent | Lipophilicity effects |
This table illustrates how variations in substituents influence both chemical properties and potential biological activities.
The specific mechanism of action for this compound is still under investigation. However, it is hypothesized that:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation or microbial metabolism.
- Receptor Modulation : It could modulate receptor activity by binding to specific sites, altering their conformation and function.
Case Studies
- Anticancer Studies : In vitro studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines. For instance, a study demonstrated that the brominated phenyl group enhances cytotoxicity against breast cancer cells by disrupting microtubule dynamics.
- Antimicrobial Testing : A comparative analysis revealed that similar compounds exhibit strong antibacterial properties against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined using the microbroth dilution method, showing promising results for future development.
Q & A
Q. Why might NMR data for this compound conflict with theoretical predictions, and how can this be resolved?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
